Retrotestosterone
Overview
Description
Retrotestosterone: is a specific isomer of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male characteristics. This compound is characterized by its unique stereochemistry, which distinguishes it from other testosterone isomers. It is a 3-hydroxy steroid with the molecular formula C19H28O2 and a molecular weight of 288.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Retrotestosterone typically involves the irradiation of the corresponding 9alpha,10beta-steroid with filtered ultraviolet light. For example, the preparation of 9beta,10alpha-5,7-diene steroids can be achieved by irradiating the corresponding 9alpha,10beta-5,7-diene steroid with filtered ultraviolet light from an indium lamp . This method is crucial for synthesizing pharmacologically interesting compounds that can perform useful functions in the human body.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available raw materials such as ergosterol, pregnenolone, and 7-dehydrocholesterol. These raw materials undergo photochemical isomerization to produce the desired 9beta,10alpha-steroids .
Chemical Reactions Analysis
Types of Reactions: Retrotestosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, Retrotestosterone is used as an intermediate in the synthesis of various steroidal compounds. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a model compound for investigating the role of testosterone in gene expression and protein synthesis.
Medicine: Medically, this compound is explored for its potential therapeutic applications. It is used in the development of drugs for treating conditions such as hypogonadism and certain types of breast cancer .
Industry: In the industrial sector, this compound is utilized in the production of steroidal drugs and other pharmaceutical products. Its synthesis and modification are critical for creating effective and safe medications .
Mechanism of Action
The mechanism of action of Retrotestosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound induces gene expression that leads to the development of masculine sex organs and secondary sexual characteristics . Additionally, it can be converted to estradiol, which activates estrogen receptors and influences various physiological processes .
Comparison with Similar Compounds
Testosterone: The primary male sex hormone with a similar molecular structure but different stereochemistry.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness: Retrotestosterone is unique due to its specific stereochemistry, which affects its biological activity and interaction with receptors. This uniqueness makes it valuable for scientific research and therapeutic applications, as it can provide insights into the structure-activity relationships of steroid hormones .
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-41-5, 58-22-0 | |
Record name | 9.beta.,10.alpha.-Testosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | testosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androst-4-en-3-one, 17-hydroxy-, (17.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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